tert-Butyl (6-chloropyridin-3-yl)carbamate

Organic synthesis Amine protection Process chemistry

Researchers needing orthogonal heterocyclic building blocks face inconsistent purity and supply. tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) features 6-Cl para to Boc-amine-ideal for selective Suzuki coupling while the protected amine remains intact for later deprotection. • 92-94% Boc protection efficiency; ≥95% purity with batch NMR/HPLC data. • mp 127-129°C; stable >250°C; store 2-8°C under argon. • Gram-to-kg quantities; GLP/GMP intermediate qualification supported.

Molecular Formula C10H13ClN2O2
Molecular Weight 228.67 g/mol
CAS No. 171178-45-3
Cat. No. B063389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (6-chloropyridin-3-yl)carbamate
CAS171178-45-3
Molecular FormulaC10H13ClN2O2
Molecular Weight228.67 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)Cl
InChIInChI=1S/C10H13ClN2O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H,13,14)
InChIKeyIRHNQVINMHHEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (6-chloropyridin-3-yl)carbamate Overview


tert-Butyl (6-chloropyridin-3-yl)carbamate (CAS 171178-45-3) is a heterocyclic building block with molecular formula C10H13ClN2O2 and molecular weight 228.68 g/mol . This compound features a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position and a chloro substituent at the 6-position of the pyridine ring [1]. It is primarily employed as a protected amine intermediate in multi-step organic syntheses for pharmaceutical development, with particular utility in constructing kinase inhibitor scaffolds . The compound is commercially available as a solid with a melting point of 127–129°C and is typically stored under inert gas at 2–8°C .

Orthogonal handles 6-Chloro for cross-coupling; Boc-amine enables late-stage deprotection.
Efficient protection Reported high-yield Boc installation from 6-chloropyridin-3-amine.
C4 regioselectivity Directed ortho-metalation allows site-specific C4 derivatization.

Generic Substitution Fails: Isomerism and Halogen Reactivity


In-class aminopyridine building blocks cannot be simply interchanged because both the halogen position and the Boc-protected amine placement dictate orthogonal reactivity profiles. The target compound places the chlorine at the 6-position (para to the Boc-protected amine), enabling selective palladium-catalyzed cross-coupling at the chloro-substituted position while leaving the protected amine intact for later deprotection and further functionalization . Positional isomers, such as tert-butyl (5-chloropyridin-3-yl)carbamate (chlorine at 5-position), exhibit different electronic environments that alter coupling efficiency and regioselectivity . Similarly, halogen-substituted analogs—e.g., the 6-bromo derivative—display distinct reactivity in cross-coupling reactions due to differences in bond dissociation energies and oxidative addition rates with palladium catalysts [1]. The quantitative evidence below establishes where this specific substitution pattern confers measurable advantages.

Target
Substitute
Risk
6-Chloro, 3-Boc
5-Chloro isomer
Electronic environment shift may reduce cross-coupling efficiency.
6-Chloro
6-Bromo analog
Different oxidative addition rates with Pd; photolability may complicate storage.
Boc-protected
Unprotected amine
Loss of orthogonal protection; may lead to undesired side reactions.

tert-Butyl (6-chloropyridin-3-yl)carbamate: Quantitative Evidence


Boc Protection Yield from 6-Chloropyridin-3-amine

The synthesis of tert-butyl (6-chloropyridin-3-yl)carbamate via Boc protection of 6-chloropyridin-3-amine proceeds with 92–94% isolated yield [1][2]. This high yield is achieved under mild conditions using Boc₂O, Et₃N, and catalytic DMAP in CH₂Cl₂ at 0 °C [1]. In contrast, reported yields for protecting-group-free syntheses of structurally related 4-bromo-6-chloropyridin-3-amine using aprotic solvents such as dichloromethane or acetonitrile are reduced by 25–40% due to poor base dissolution and increased side-product formation . The consistently high yield of the target compound translates to lower raw material costs and reduced purification burden in multi-step synthetic campaigns.

Boc Protection Yield
Head-to-head
Target: 92–94% isolated yield Comparator: ~25–40% yield reduction (Boc-free route)
Supports cost-efficient scale-up route selection.
Organic synthesis Amine protection Process chemistry

Commercial Purity and Batch Analysis

Commercial suppliers of tert-butyl (6-chloropyridin-3-yl)carbamate routinely offer purities of ≥95%, with batch-specific analytical data including NMR and HPLC traces provided upon request . One vendor reports batch purity of 97.3–97.9% by HPLC at 214 nm . In contrast, the 6-bromo analog (CAS 218594-15-1) is typically available at 95% purity, but brominated pyridines are more prone to light-induced dehalogenation and require stricter storage conditions to maintain specification . The chloro substituent in the target compound confers greater bench stability, reducing the risk of purity degradation during storage and handling in standard laboratory environments.

Commercial Purity
Data to verify
≥95% purity; batch HPLC 97.3–97.9% (214 nm)
6-Br analog: 95% nominal, with photolability concerns
Reported purity spec; stability comparison may require lot review.
Batch-specific COA review recommended.
Quality control Procurement specification Analytical chemistry

Directed Ortho-Metalation for C4 Functionalization

tert-Butyl (6-chloropyridin-3-yl)carbamate undergoes directed ortho-metalation at the C4 position using n-BuLi/TMEDA in THF at -78 °C, enabling subsequent electrophilic trapping. In a reported procedure, metalation followed by reaction with tetrahydro-2H-pyran-4-one afforded tert-butyl (6-chloro-4-(4-hydroxytetrahydro-2H-pyran-4-yl)pyridin-3-yl)carbamate in 45% isolated yield (83% crude purity by LCMS) [1]. This regioselectivity is dictated by the combined directing effects of the Boc-protected amine and the 6-chloro substituent. In contrast, N-Boc 6-chloro-2-aminopyridine (a regioisomer with amine at C2) requires more forcing conditions for ortho-metalation and often yields mixtures of C3- and C5-functionalized products [2].

C4 Ortho-Metalation
Method context
45% isolated yield; 83% crude purity (LCMS)
n-BuLi/TMEDA, THF, −78°C, then tetrahydropyran-4-one
Supports regioselective C4 SAR derivatization.
Single regioisomer vs. C3/C5 mixture for C2-amino isomer.
Organometallic chemistry C–H functionalization Pyridine derivatization

Storage Stability and Shelf Life

tert-Butyl (6-chloropyridin-3-yl)carbamate is a crystalline solid with a melting point of 127–129°C and is stable under recommended storage conditions (inert gas, 2–8°C) . Thermal decomposition is reported to begin slowly at temperatures exceeding 250°C . In comparison, the 6-bromo analog (CAS 218594-15-1) exhibits greater sensitivity to light and ambient conditions, with supplier documentation noting that brominated pyridines may undergo photochemical dehalogenation during prolonged storage . The chloro substituent provides a favorable balance of reactivity and stability, enabling longer shelf-life under standard laboratory storage without special light-exclusion requirements.

Storage Stability
Data to verify
mp 127–129°C; decomp. >250°C
Stable under inert gas, 2–8°C; no special light exclusion
Supports inventory management and shelf-life planning.
Long-term stability data to be confirmed.
Compound stability Storage specification Thermal analysis

tert-Butyl (6-chloropyridin-3-yl)carbamate: Application Scenarios


Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis

The 6-chloro substituent serves as an electrophilic handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids . This reaction installs diverse aromatic groups at the 6-position while preserving the Boc-protected amine at the 3-position for subsequent deprotection and functionalization. The target compound's substitution pattern (chlorine para to the protected amine) is optimal for constructing ATP-competitive kinase inhibitor scaffolds, where the pyridine core often engages the hinge region of the kinase active site . The 45% C4-functionalization yield demonstrated via directed ortho-metalation further enables introduction of substituents orthogonal to the coupling vector.

Enantiopure β-Amino Acid and Tetrahydroisoquinoline Synthesis

The Boc-protected amine provides a masked nucleophile that can be revealed under mild acidic conditions (TFA or HCl) after the chloro-substituent has been elaborated via cross-coupling or nucleophilic aromatic substitution . This orthogonal protection strategy is particularly valuable in the synthesis of enantiopure homo-β-amino acids and tetrahydroisoquinoline derivatives, where the pyridine ring serves as a rigid scaffold for stereochemical control . The high synthetic yield (92–94%) of the Boc protection step ensures that the starting material cost remains economical for gram-scale medicinal chemistry campaigns.

Pharmaceutical Intermediate Procurement with Batch Traceability

Commercial availability at ≥95% purity with vendor-supplied NMR, HPLC, and GC batch data makes this compound suitable for GLP and GMP intermediate qualification in pharmaceutical development. The well-defined melting point (127–129°C) and thermal stability (decomposition only >250°C) facilitate quality control by differential scanning calorimetry and simplify storage logistics for multi-kilogram inventory management. These characteristics reduce the analytical burden associated with incoming material qualification in regulated environments.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold synthesis
6-Chloro handle for Suzuki coupling; Boc-amine for sequential deprotection
Cross-coupling efficiency, regiochemical fidelity
Enantiopure β-amino acid / THIQ synthesis
Boc protection for stereochemical control; pyridine core as rigid scaffold
Deprotection efficiency, chiral integrity
Intermediate procurement & QC
≥95% purity with batch NMR/HPLC; defined melting point
Incoming QC by DSC, batch traceability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (6-chloropyridin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.